molecular formula C15H13N B6332465 4'-Prop-1-ynyl-biphenyl-2-ylamine CAS No. 723749-05-1

4'-Prop-1-ynyl-biphenyl-2-ylamine

Cat. No.: B6332465
CAS No.: 723749-05-1
M. Wt: 207.27 g/mol
InChI Key: QYAWOPORKRHETE-UHFFFAOYSA-N
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Description

4'-Prop-1-ynyl-biphenyl-2-ylamine is a biphenyl derivative featuring a propynyl substituent at the 4'-position and an amine group at the 2-position of the biphenyl scaffold. This compound is of interest in medicinal and materials chemistry due to its structural hybridity, combining aromaticity with a reactive alkyne group.

Properties

IUPAC Name

2-(4-prop-1-ynylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h3-4,6-11H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAWOPORKRHETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=C(C=C1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Prop-1-ynyl-biphenyl-2-ylamine typically involves the coupling of a biphenyl derivative with a prop-1-ynyl group under specific reaction conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of 4’-Prop-1-ynyl-biphenyl-2-ylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Prop-1-ynyl-biphenyl-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives.

Scientific Research Applications

4’-Prop-1-ynyl-biphenyl-2-ylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Prop-1-ynyl-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4'-Prop-1-ynyl-biphenyl-2-ylamine with two structurally related compounds: 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine (from ) and a hypothetical 4'-Ethynyl-biphenyl-2-amine (for illustrative purposes).

Parameter 4'-Prop-1-ynyl-biphenyl-2-ylamine 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine 4'-Ethynyl-biphenyl-2-amine (hypothetical)
Core Structure Biphenyl with propynyl and amine Biphenyl fused to pyrimidinamine Biphenyl with ethynyl and amine
CAS Number Not available in evidence 299463-56-2 Not available
Functional Groups -NH₂, -C≡C-CH₂CH₃ -NH₂ (pyrimidine), biphenyl -NH₂, -C≡CH
Reactivity Alkyne for click chemistry Pyrimidine for hydrogen bonding Shorter alkyne for conjugation
Potential Applications Synthetic intermediate Kinase inhibition (speculative) Catalysis or polymer precursors

Key Findings:

Functional Group Impact : The propynyl group in 4'-Prop-1-ynyl-biphenyl-2-ylamine offers distinct reactivity (e.g., copper-catalyzed azide-alkyne cycloaddition) compared to the pyrimidinamine group in 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine , which may enhance binding to biological targets .

Safety Profile : While safety data for 4'-Prop-1-ynyl-biphenyl-2-ylamine are unavailable, 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine requires standard first-aid measures for amines (e.g., inhalation support, skin washing) .

Limitations of Available Evidence

The provided evidence lacks direct data on 4'-Prop-1-ynyl-biphenyl-2-ylamine , necessitating inferences from structural analogs. For example:

  • focuses on a pyrimidinamine derivative, highlighting the importance of heterocyclic substituents in bioactivity.

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